3-(N-Phenylmethylsulfonamido)benzoic acid
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Overview
Description
3-(N-Phenylmethylsulfonamido)benzoic acid is an organic compound that features a benzoic acid core with a phenylmethylsulfonamido group attached to the third carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Phenylmethylsulfonamido)benzoic acid typically involves the reaction of benzoic acid derivatives with sulfonamide compounds. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and purity. The use of green chemistry principles, such as the employment of recyclable catalysts and minimal waste generation, is often emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(N-Phenylmethylsulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Substitution: N-Bromosuccinimide (NBS) in the presence of a radical initiator.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Substitution: Brominated benzoic acid derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
3-(N-Phenylmethylsulfonamido)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(N-Phenylmethylsulfonamido)benzoic acid involves its interaction with molecular targets such as PPARγ receptors. By binding to these receptors, the compound can modulate glucose and lipid metabolism, which is beneficial in the treatment of metabolic disorders . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to activate PPARγ is a key aspect of its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 4-nitrobenzoic acid and 3-hydroxybenzoic acid share structural similarities with 3-(N-Phenylmethylsulfonamido)benzoic acid.
Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole have similar sulfonamide functional groups.
Uniqueness
This compound is unique due to the combination of its benzoic acid core and the phenylmethylsulfonamido group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
Molecular Formula |
C14H13NO4S |
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Molecular Weight |
291.32 g/mol |
IUPAC Name |
3-(N-methylsulfonylanilino)benzoic acid |
InChI |
InChI=1S/C14H13NO4S/c1-20(18,19)15(12-7-3-2-4-8-12)13-9-5-6-11(10-13)14(16)17/h2-10H,1H3,(H,16,17) |
InChI Key |
OUPWJXYRKHQIAE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=CC=C1)C2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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